5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine
Overview
Description
The compound "5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors under conditions that promote the formation of the thiadiazole ring. For instance, the synthesis of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine was achieved by reacting N-phenylhydrazinecarbothioamide with 4-isopropoxybenzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines involved the use of acyclic amines at the C-2 position of the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, diethyl {(4-methoxyphenyl)[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-ylamino]methyl}phosphonate, revealed that the thiadiazole and nitro-substituted phenyl rings are approximately coplanar . This planarity can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
1,3,4-thiadiazole derivatives can undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of these compounds can be exploited to synthesize a wide range of heterocyclic analogs with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The presence of substituents such as nitro groups can affect these properties significantly. For instance, the introduction of metal complexes to 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine alters its physical properties, as characterized by elemental analysis, FT-IR, UV/visible spectra, and other techniques .
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole, including those similar to 5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine, have demonstrated significant biological activities. For example, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against S. epidermidis and exhibited cytotoxicity on cancer cell lines, highlighting their potential in developing therapeutic strategies with minimized cytotoxicity against cancer cells (Gür et al., 2020).
Anti-Leishmanial Activity
In another study, a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and exhibited good in vitro anti-leishmanial activity. This suggests the potential of thiadiazole derivatives in treating parasitic infections (Tahghighi et al., 2012).
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have shown moderate activity against bacteria and fungi. For instance, two imino-4-methoxyphenol thiazole-derived Schiff bases were tested for their antibacterial and antifungal activities, with one compound showing significantly higher microbial growth inhibition (Vinusha et al., 2015).
Anticancer and Antitubercular Agents
A series of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines showed significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds demonstrated higher inhibitory activities against certain cell lines than the cisplatin control, indicating their potential as anticancer agents. Additionally, one compound showed potent antitubercular activity (Sekhar et al., 2019).
Ring Opening Transformations
The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, including those similar to the compound , undergo transformations under the action of bases. This ring-opening process leads to the formation of various compounds, demonstrating the chemical versatility of thiadiazole derivatives (Maadadi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c10-9-12-11-8(17-9)5-16-7-3-1-6(2-4-7)13(14)15/h1-4H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNXPSIRMVBKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355641 | |
Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Nitrophenoxy)methyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
331818-28-1 | |
Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331818-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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